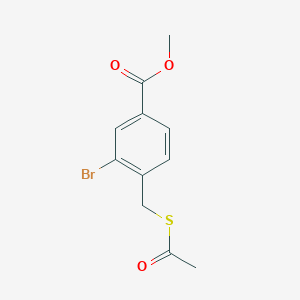
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and an acetylsulfanylmethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the acetylsulfanylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl 4-(acetylsulfanylmethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate involves its interaction with specific molecular targets. The acetylsulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 4-(methylsulfanylmethyl)-3-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-2-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-3-chlorobenzoate
Uniqueness
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is unique due to the specific positioning of the acetylsulfanylmethyl group and the bromine atom, which can significantly influence its reactivity and interactions with biological targets
特性
分子式 |
C11H11BrO3S |
|---|---|
分子量 |
303.17 g/mol |
IUPAC名 |
methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3S/c1-7(13)16-6-9-4-3-8(5-10(9)12)11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
BOAXCYULLBSDSB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=C(C=C(C=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


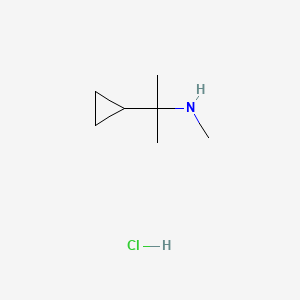
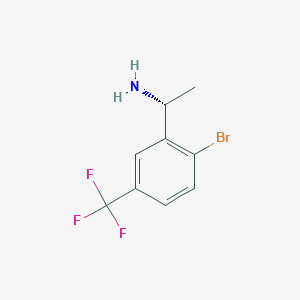

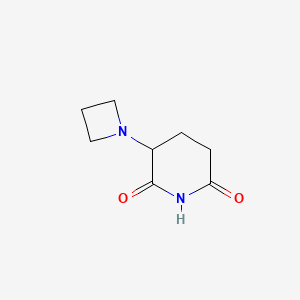

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
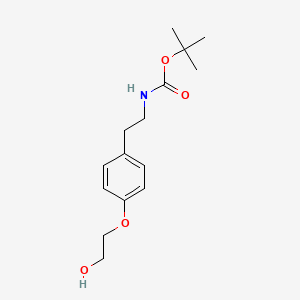
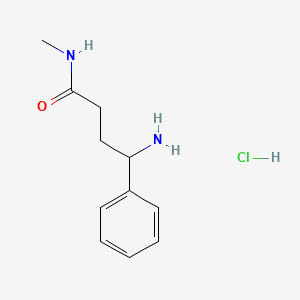
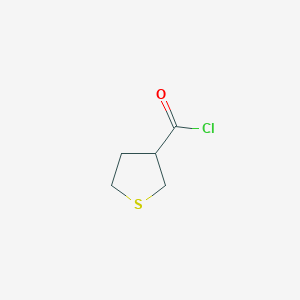
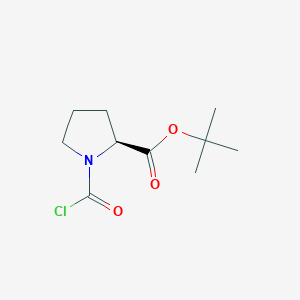
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
